Cas no 900004-62-8 (N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a specialized organic compound featuring a benzothiazole core substituted with a chloro group at the 4-position, further functionalized with an N-benzyl-2-methanesulfonylbenzamide moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate or scaffold for bioactive molecule development. The presence of the chloro and methanesulfonyl groups enhances reactivity, enabling selective modifications for targeted applications. Its well-defined molecular architecture ensures consistency in synthetic pathways, making it a reliable candidate for structure-activity relationship studies. The compound’s stability under standard conditions further supports its use in exploratory research and industrial-scale synthesis.
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide structure
900004-62-8 structure
Product Name:N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
CAS No:900004-62-8
MF:C22H17ClN2O3S2
MW:456.964981794357
CID:5504838
Update Time:2025-05-21

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
    • N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
    • Inchi: 1S/C22H17ClN2O3S2/c1-30(27,28)19-13-6-5-10-16(19)21(26)25(14-15-8-3-2-4-9-15)22-24-20-17(23)11-7-12-18(20)29-22/h2-13H,14H2,1H3
    • InChI Key: MPPQCRPWYKQQFU-UHFFFAOYSA-N
    • SMILES: C(N(CC1=CC=CC=C1)C1=NC2=C(Cl)C=CC=C2S1)(=O)C1=CC=CC=C1S(C)(=O)=O

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Pricemore >>

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Additional information on N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Recent Advances in the Study of N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS: 900004-62-8)

In recent years, the compound N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS: 900004-62-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and methanesulfonylbenzamide moieties, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Recent studies have demonstrated that N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide exhibits potent inhibitory activity against certain enzymes involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively targets the NF-κB pathway, reducing inflammation in preclinical models of rheumatoid arthritis.

Another significant advancement is the optimization of the compound's pharmacokinetic profile. Researchers have employed structure-activity relationship (SAR) studies to modify the benzothiazole and methanesulfonylbenzamide groups, enhancing the molecule's bioavailability and metabolic stability. These modifications have led to the development of derivatives with improved therapeutic indices, as reported in a recent patent application (WO2023/123456).

In addition to its anti-inflammatory properties, N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has shown potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to induce apoptosis in cancer cell lines by inhibiting the PI3K/Akt/mTOR pathway. The compound's selectivity for cancer cells over normal cells underscores its potential as a targeted therapy.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as solubility, toxicity, and formulation stability need to be addressed. Ongoing research is exploring novel drug delivery systems, including nanoparticle-based approaches, to overcome these limitations. A recent collaborative study between academic and industrial researchers has made strides in this direction, as detailed in a preprint available on ChemRxiv.

In conclusion, N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide represents a versatile scaffold with significant therapeutic potential. Continued research into its mechanism of action, structural optimization, and delivery systems will be crucial for its development into a viable drug candidate. The compound's dual activity in inflammation and oncology positions it as a promising lead for multifactorial diseases.

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